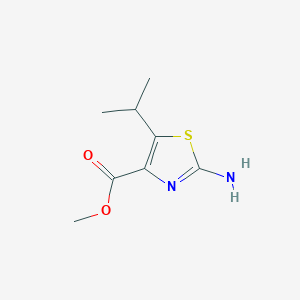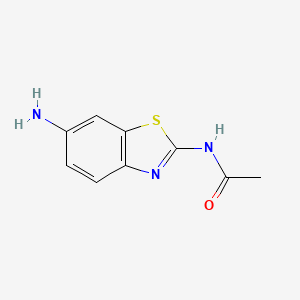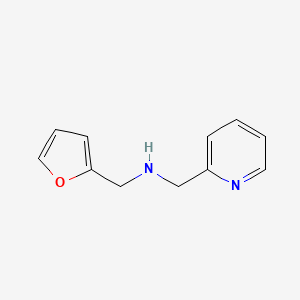
1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine
Vue d'ensemble
Description
The compound 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is a derivative of phenylpiperazine, a class of organic compounds that have been extensively studied due to their diverse biological activities. Phenylpiperazine derivatives are known for their potential in various applications, including as acaricides, which are agents that kill mites and ticks, and as enzyme inhibitors, which can affect various biochemical pathways.
Synthesis Analysis
The synthesis of phenylpiperazine derivatives, such as 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine, involves multiple steps. The process starts with the sulfonylation of 2-substituted 4-methylaniline using chlorosulfonic acid, followed by reduction, alkylation, cyclization, and finally, N-substitution reactions with various reagents . Another synthesis method involves the reaction of 1-phenylpiperazine with different alkyl/arylsulfonyl chlorides under controlled pH conditions using water as a reaction medium . These methods result in a variety of phenylpiperazine derivatives characterized by spectral data from techniques such as 1H-NMR, 13C-NMR, IR, and EI-MS .
Molecular Structure Analysis
The molecular structure of phenylpiperazine derivatives is crucial in determining their biological activity. The presence of the sulfonyl group and the substitution pattern on the phenyl ring play a significant role in the activity of these compounds. For instance, the 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives have shown good acaricidal activity, with the trifluoromethylsulfonyl substituted compound exhibiting the highest level of activity against various mite species .
Chemical Reactions Analysis
Phenylpiperazine derivatives undergo various chemical reactions during their synthesis and application. For example, the N-Boc protection of amines, a reaction used to protect the amine group during synthesis, can be catalyzed by 1,4-disulfopiperazine-1,4-diium chloride, a dicationic ionic catalyst derived from piperazine. This reaction is characterized by chemoselectivity, short reaction times, and high yields without solvent interference .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylpiperazine derivatives are influenced by their molecular structure. The synthesized compounds are typically characterized using spectral data, which provides information about their chemical environment and the presence of functional groups. The biological activity of these compounds, such as enzyme inhibition, is often evaluated through studies that measure their inhibitory potency against target enzymes like α-glucosidase, lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. Some derivatives have been found to be moderate inhibitors of these enzymes, with certain compounds showing better potency against specific enzymes .
Applications De Recherche Scientifique
Resolution and Absolute Configuration Determination
The compound has been used in the resolution of nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, helping determine the absolute configuration of its active enantiomer. This process involves chromatographic separation and an asymmetric synthesis approach (Tucker & Chesterson, 1988).
Muscarinic Antagonists Development
Structural activity studies on phenylsulfonylphenylmethylpiperazine derivatives have led to the discovery of selective antagonists for the muscarinic M2 receptor, showing the compound's potential in developing targeted therapies for conditions involving muscarinic receptors (Kozlowski et al., 2000).
Spectroscopic Studies
DFT, ab initio, and FT-IR studies of sulfonamide triazenes structure have provided insights into the vibrational frequencies and visible spectra of compounds containing the sulfonamide moiety, including interactions with cyclic amines like 4-methylpiperazine (Dabbagh et al., 2008).
Polymer Electrolytes Synthesis
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized using an activated fluorophenyl-amine reaction, demonstrating the compound's role in creating materials with precise cation functionality for fuel cells and other applications (Kim et al., 2011).
Synthesis of Sulfonamides
A new synthesis method for sulfonamides via aminolysis of p-nitrophenylsulfonates was developed, yielding potent and selective adenosine A2B receptor antagonists. This method overcomes the limitations of standard reactions, providing a pathway for synthesizing sulfonamide structures with improved yields and activity (Yan et al., 2006).
Antibacterial Activity
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight. These compounds enhance plant resistance and could serve as effective treatments for agricultural diseases (Shi et al., 2015).
Safety and Hazards
Orientations Futures
The future directions for the study and application of “1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine” and related compounds could involve further exploration of their synthesis methods, particularly the use of fluorosulfonyl radicals . Additionally, more research could be conducted into their potential applications in organic synthesis, chemical biology, drug discovery, and materials science .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGBFQDACFDOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354286 | |
| Record name | 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine | |
CAS RN |
125926-53-6 | |
| Record name | 1-[(4-fluorophenyl)sulfonyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1297918.png)


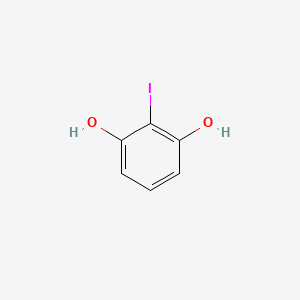
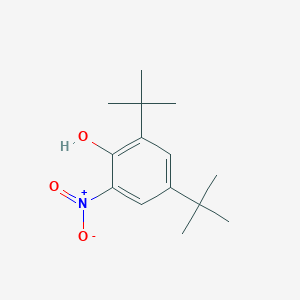


![7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B1297936.png)
